molecular formula C8H8N4S B1293769 (2-Benzothiazolyl)-guanidine CAS No. 2582-07-2

(2-Benzothiazolyl)-guanidine

Cat. No. B1293769
CAS RN: 2582-07-2
M. Wt: 192.24 g/mol
InChI Key: QMHWARSFUCGBJK-UHFFFAOYSA-N
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Description

“(2-Benzothiazolyl)-guanidine” is a compound with the molecular formula C8H8N4S . It is also known by other names such as “N-1,3-benzothiazol-2-ylguanidine” and "1-(Benzo[d]Thiazol-2-yl)guanidine" . The compound has a molecular weight of 192.24 g/mol .


Synthesis Analysis

The synthesis of “(2-Benzothiazolyl)-guanidine” and its derivatives has been a subject of research. Modern synthesis methods can be divided into conventional multistep processes and one-pot, atom economy procedures . These methods are realized using green chemistry principles and simple reagents . Many reactions are performed in water as the solvent, making the process much cheaper .


Molecular Structure Analysis

The molecular structure of “(2-Benzothiazolyl)-guanidine” contains a total of 22 bonds, including 14 non-H bonds, 11 multiple bonds, 1 rotatable bond, 1 double bond, and 10 aromatic bonds . It also includes 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 guanidine derivative, 2 primary amines (aliphatic), and 1 Thiazole .


Chemical Reactions Analysis

The reactions of 2-amino- and 2-mercaptothiazole derivatives provide powerful, modern tools for the design of a wide variety of aromatic azoles . Their synthesis methods can be divided into two main groups: “one-pot” synthesis and sequential multistep synthesis .


Physical And Chemical Properties Analysis

The physical and chemical properties of “(2-Benzothiazolyl)-guanidine” include its molecular weight, which is 192.24 g/mol . The easy functionalization of the 2-NH2 and 2-SH groups and the benzene ring of the benzothiazole moiety allows considering them as highly reactive building blocks for organic and organoelement synthesis .

Scientific Research Applications

Antibacterial and Antitubercular Applications

  • Antibacterial and Antitubercular Activities : A study by Bhargava and Choubey (1970) synthesized various N-p-chlorophenyl-N′-2-(substituted) benzothiazolyl-N″-alkyl guanidines and evaluated their antibacterial and antitubercular activities. They found that some of these compounds, including those with a (2-Benzothiazolyl)-guanidine structure, showed effectiveness against bacteria such as B. subtilis, S. aureus, S. typhi., E. coli, and A. tumefaciens, as well as antitubercular activity against M. tuberculosis (H37Rv) (Bhargava & Choubey, 1970).

Neuroprotective Agent Potential

  • Neuroprotection in Brain Diseases : Anzini et al. (2010) synthesized a series of amidine, thiourea, and guanidine derivatives of 2-amino-6-(trifluoromethoxy)benzothiazole, structurally related to riluzole, a neuroprotective drug. These compounds demonstrated significant attenuation of neuronal injury in an in vitro ischemia/reperfusion injury protocol, with certain derivatives showing antioxidant properties and activity on voltage-dependent Na(+) and Ca(2+) currents in neurons (Anzini et al., 2010).

Chemical Reactions and Synthesis

  • Synthesis and Reaction Studies : The work by Dolzhenko et al. (2006) explored the reaction of benzothiazolyl-2-guanidines with trichloroacetonitrile, leading to the formation of various compounds, including 2,4-diimino[1,3,5]triazino[2,1-a][1,3]benzothiazoles. These reactions were significant in understanding the chemical properties and potential applications of benzothiazolyl-guanidines (Dolzhenko et al., 2006).

Medicinal Chemistry

  • Role in Medicinal Chemistry : Rosales-Hernández et al. (2022) discussed the significance of benzazoles, like 2-guanidinobenzazoles, in medicinal chemistry. These compounds, including (2-Benzothiazolyl)-guanidine, are of interest due to their diverse biological activities and potential therapeutic applications. The review covered various synthetic approaches and pharmacological activities, such as cytotoxicity, cell proliferation inhibition, and angiogenesis (Rosales-Hernández et al., 2022).

Anti-inflammatory and Analgesic Properties

  • Anti-inflammatory and Analgesic Activities : Naik and Pandeya (1994) evaluated certain 1-[2-(substituted benzothiazolyl]-1,3-dimethyl-4-aryl guanidines for their anti-inflammatory and analgesic properties. They found that compounds with a p-methoxy group substitution in the aryl ring were most active, showing equivalent potency to standard drugs (Naik & Pandeya, 1994).

Future Directions

The future directions in the research of “(2-Benzothiazolyl)-guanidine” and its derivatives involve the development of new synthetic approaches and patterns of reactivity . The easy functionalization of the 2-NH2 and 2-SH groups and the benzene ring of the benzothiazole moiety allows considering them as highly reactive building blocks for organic and organoelement synthesis, including the synthesis of pharmacologically active heterocycles . This may be useful for developing new drugs and materials .

properties

IUPAC Name

2-(1,3-benzothiazol-2-yl)guanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4S/c9-7(10)12-8-11-5-3-1-2-4-6(5)13-8/h1-4H,(H4,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMHWARSFUCGBJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)N=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20180474
Record name Guanidine, (2-benzothiazolyl)-
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Molecular Weight

192.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Benzothiazolyl)-guanidine

CAS RN

2582-07-2
Record name N-2-Benzothiazolylguanidine
Source CAS Common Chemistry
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Record name 2-Guanidinobenzothiazole
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Record name (2-Benzothiazolyl)-guanidine
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Record name Guanidine, (2-benzothiazolyl)-
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Record name Benzothiazol-2-ylguanidine
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Record name 2-GUANIDINOBENZOTHIAZOLE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
T Baladi, N Hamouda‐Tekaya, LCP Gonçalves… - …, 2020 - Wiley Online Library
… For the first series of N-sulfonaryl-N′-benzothiazolyl guanidine compounds, the synthesis started with 2-benzothiazolyl guanidine substrate 9, prepared according to modified protocols …
FS Buckner, CL Verlinde, AC La Flamme… - Antimicrobial agents …, 1996 - Am Soc Microbiol
A new drug screening method was devised utilizing Trypanosoma cruzi cells that express the Escherichia coli beta-galactosidase gene. Transfected parasites catalyze a colorimetric …
Number of citations: 587 journals.asm.org
KS Shikhaliev, DV Kryl'skii, AS Shestakov… - Russian journal of …, 2003 - Springer
Condensation of isatoic anhydride with 4-methylquinazolin-2-yl-, 2-benzoxazolyl-, 2-benzothiazolyl-, and 4,6-dimethylpyrimidin-2-ylguanidines leads to the corresponding 2-…
Number of citations: 5 link.springer.com
DA Rusanov, J Zou, MV Babak - Pharmaceuticals, 2022 - mdpi.com
… of metformin-derived compounds were prepared by the condensation of 2-thiophene- or 2-imidazolecarboxaldehyde with 2-guanidinobenzimidazole or 2-benzothiazolyl-guanidine [165]…
Number of citations: 10 www.mdpi.com
A Dolzhenko - Heterocycles, 2011 - espace.curtin.edu.au
… The synthesis of 136a was also carried out via the cyclization of 2-benzothiazolyl guanidine (169) with phenyl isocyanide dichloride, but the yield was very low (Scheme 77).…
Number of citations: 10 espace.curtin.edu.au
S WEISS, H KROMMER… - CHEMIKER …, 1975 - DR ALFRED HUTHIG VERLAG …
Number of citations: 0
KSL SRIVASTAVA - Chemischer Informationsdienst, 1972 - Wiley Online Library
Number of citations: 0

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